molecular formula C4H7N3O2S B2609032 1-methyl-1H-imidazole-5-sulfonamide CAS No. 2110266-53-8

1-methyl-1H-imidazole-5-sulfonamide

Cat. No. B2609032
CAS RN: 2110266-53-8
M. Wt: 161.18
InChI Key: CUCDEDAWEGQBPY-UHFFFAOYSA-N
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Description

“1-methyl-1H-imidazole-5-sulfonamide” is a chemical compound with the molecular formula C4H7N3O2S . It belongs to the class of organic compounds known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .


Synthesis Analysis

The synthesis of imidazoles has been a subject of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular weight of “this compound” is 161.18 . The InChI code for this compound is 1S/C4H7N3O2S/c1-7-3-6-2-4 (7)10 (5,8)9/h2-3H,1H3, (H2,5,8,9) .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 457.0±37.0 °C . Its density is predicted to be 1.61±0.1 g/cm3 . The pKa value is predicted to be 9.93±0.60 .

Scientific Research Applications

Synthesis and Isotope Labeling

1-Methyl-1H-imidazole-5-sulfonamide and its derivatives play a crucial role in the synthesis and isotope labeling of potent leukocyte function-associated antigen-1 antagonists. These compounds are prepared with stable isotopes and carbon-14 for Drug Metabolism and PharmacoKinetics studies, indicating their importance in biochemical research and drug development processes (Latli et al., 2011).

Antiparasitic Bioactivity

Imidazole derivatives, including this compound, have been synthesized and tested for their antiparasitic bioactivity. These compounds exhibit significant activity against unicellular parasites like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, showcasing their potential in developing treatments against parasitic infections (Hernández-Núñez et al., 2009).

Regioselective Synthesis

The regioselective synthesis of highly substituted imidazoles, including this compound, has been developed using electron-withdrawing group-substituted allenyl sulfonamides and amines. This method allows for the construction of 4- and 5-functionalized imidazoles, demonstrating the compound's versatility in organic synthesis (Yu, Deng, & Cao, 2015).

Catalytic and Solvent Roles in Synthesis

This compound is used in the synthesis of N-sulfonyl imines, where it acts as an efficient and green catalyst and solvent. This showcases its role in promoting sustainable chemical processes and its utility in various chemical reactions (Zolfigol et al., 2010).

Diazotransfer Mechanism

This compound is significant in the synthesis of sulfonyl azides from primary sulfonamides through a diazotransfer mechanism. It offers a simple, high-yielding method without the need for Cu salts, contributing to safer and more efficient chemical synthesis processes (Stevens, Sawant, & Odell, 2014).

Safety and Hazards

The compound is classified as a skin irritant and can cause serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, immediate washing with plenty of soap and water is recommended .

properties

IUPAC Name

3-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCDEDAWEGQBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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